m-PEG8-NHS ester

描述

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZNTYBFTKFSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

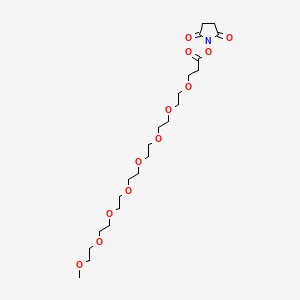

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679824 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-90-3 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

m-PEG8-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) reagent widely utilized in bioconjugation, drug delivery, and diagnostics. It is a monofunctional PEGylation reagent featuring a chain of eight ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a reactive N-hydroxysuccinimide (NHS) ester. The methoxy-capped PEG chain imparts hydrophilicity, enhances biocompatibility, and can reduce the immunogenicity of conjugated molecules. The NHS ester group allows for the efficient and specific covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, detailed experimental protocols, and key applications, with a focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).

Core Properties and Specifications

The physical and chemical properties of this compound are critical for its application in bioconjugation. These properties are summarized in the table below.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | N-Succinimidyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | N/A |

| Molecular Formula | C22H39NO12 | [1] |

| Molecular Weight | 509.54 g/mol | [1] |

| CAS Number | 756525-90-3 | [1] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Appearance | Colorless to yellowish viscous liquid or solid | N/A |

| Spacer Arm Length | 29.8 Å (26 atoms) | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Reaction Mechanism and Kinetics

The primary utility of this compound lies in its ability to react with primary amines (-NH2), which are abundantly found on the surface of proteins (e.g., the ε-amine of lysine (B10760008) residues) and at the N-terminus of polypeptides.

Amine Acylation

The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5.[2]

Caption: Amine acylation reaction of this compound.

Competing Hydrolysis

In aqueous solutions, the NHS ester is susceptible to hydrolysis, where it reacts with water to revert to the carboxylic acid form, rendering it unreactive towards amines. This competing reaction is highly pH-dependent, with the rate of hydrolysis increasing significantly with higher pH.

NHS Ester Hydrolysis Half-Life

The stability of the NHS ester in aqueous buffers is a critical factor for successful conjugation. The table below summarizes the approximate half-life of NHS esters under various conditions.

| pH | Temperature | Half-Life | Reference |

| 7.0 | 0°C | 4-5 hours | [2] |

| 8.6 | 4°C | 10 minutes | [2] |

Experimental Protocols

The following section provides a detailed methodology for a typical protein PEGylation experiment using this compound.

Materials Required

-

This compound

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column)

Experimental Workflow Diagram

Caption: General workflow for protein PEGylation.

Detailed Procedure

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a solution of the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

-

-

PEGylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 5- to 20-fold molar excess over the protein).

-

Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching buffer to consume any unreacted this compound. Add Tris or glycine (B1666218) to a final concentration of 20-50 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the PEGylated Conjugate:

-

Remove unreacted PEG reagent and the NHS byproduct using a size-based separation method.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO). Perform several buffer changes over 24-48 hours.

-

Size-Exclusion Chromatography (SEC): Load the quenched reaction mixture onto an SEC column equilibrated with a suitable buffer. The larger PEGylated protein will elute before the smaller, unreacted PEG reagent.

-

-

Analysis and Characterization:

-

The extent of PEGylation and the purity of the conjugate should be assessed using appropriate analytical techniques.

-

SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.

-

HPLC (SEC or RP-HPLC): Can be used to separate and quantify the PEGylated product from the un-PEGylated protein and impurities.[3][4]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.[5]

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research.

-

Improving Pharmacokinetics: PEGylation increases the hydrodynamic radius of therapeutic proteins and peptides, which can reduce renal clearance and extend their circulation half-life in vivo.[6]

-

Reducing Immunogenicity: The hydrophilic PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[6]

-

Enhancing Solubility and Stability: Attaching PEG chains can improve the solubility of hydrophobic molecules in aqueous solutions and protect proteins from enzymatic degradation.

-

Antibody-Drug Conjugates (ADCs): this compound is frequently used as a non-cleavable linker in the synthesis of ADCs.[7][8][9] In this context, it connects the antibody to a cytotoxic payload. The PEG spacer can improve the solubility of the ADC and influence its pharmacokinetic properties.

Logical Relationship in ADC Synthesis

Caption: Role of this compound in ADC construction.

Troubleshooting and Considerations

-

Low PEGylation Efficiency:

-

Ensure the protein buffer is free of primary amines (e.g., Tris, glycine).

-

Verify the reactivity of the this compound; it is moisture-sensitive and should be stored properly.

-

Increase the molar excess of the PEG reagent or prolong the reaction time.

-

-

Protein Aggregation:

-

High concentrations of organic solvent can cause aggregation. Keep DMSO/DMF concentration below 10%.

-

Perform the reaction at a lower temperature (4°C).

-

-

Heterogeneity of Conjugates:

-

The reaction with lysine residues is often non-specific, leading to a mixture of products with varying numbers of PEG chains attached.

-

Analytical characterization is crucial to understand the distribution of species. For more controlled conjugation, site-specific methods may be required.

-

Conclusion

This compound is a versatile and powerful reagent for the modification of biomolecules. Its well-defined structure, hydrophilic properties, and specific reactivity with primary amines make it an essential tool for drug development professionals seeking to improve the therapeutic properties of proteins, peptides, and antibodies. A thorough understanding of its reaction chemistry and adherence to optimized protocols are critical for achieving successful and reproducible bioconjugation outcomes.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to m-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of methoxy-polyethylene glycol (8)-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its use in bioconjugation, including experimental protocols and data presentation.

Core Concepts: Structure and Properties

This compound is a heterobifunctional crosslinker that contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units and an N-hydroxysuccinimide (NHS) ester functional group. The PEG chain imparts hydrophilicity and flexibility to the molecule, while the NHS ester allows for covalent conjugation to primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies.[1][2]

Chemical Structure:

The key properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C22H39NO12 | [1] |

| Molecular Weight | 509.6 g/mol | [1] |

| CAS Number | 756525-90-3 | [1] |

| Appearance | Colorless to yellowish oil or solid | [3][4] |

| Purity | Typically ≥95-98% (HPLC) | [1][4] |

| Solubility | Soluble in DMSO, DMF, DCM, THF | [1][3] |

| Storage Conditions | -20°C, protected from moisture | [1] |

Quantitative Data for Bioconjugation

The efficiency of the conjugation reaction with this compound is highly dependent on the reaction conditions. The following tables provide quantitative data to guide the design of experimental protocols.

Table 2.1: NHS Ester Reaction Kinetics and Conditions

| Parameter | Recommended Range or Value | Notes | References |

| Optimal pH | 7.2 - 8.5 | The reaction rate increases with pH, but the rate of hydrolysis of the NHS ester also increases. A common compromise is pH 7.4-8.0. | [5][6] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Reactions at room temperature are faster, while reactions at 4°C can proceed overnight to control the reaction rate. | [5][7] |

| Reaction Time | 30 minutes - 2 hours at RT; Overnight at 4°C | The optimal time should be determined empirically by monitoring the reaction progress. | [5][7] |

| Molar Excess of Ester | 5 to 20-fold over the amine-containing molecule | The optimal ratio depends on the concentration of the protein and the desired degree of labeling. | [5][7] |

Table 2.2: Hydrolysis of NHS Ester

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | ~4-5 hours |

| 8.6 | 4 | ~10 minutes |

Note: This data highlights the importance of preparing fresh solutions of this compound and performing the conjugation reaction promptly.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, focusing on the preparation of an antibody-drug conjugate (ADC) as a representative application.

General Workflow for ADC Synthesis and Characterization

The following diagram illustrates the overall workflow for synthesizing and characterizing an ADC using a PEG linker.

Detailed Protocol: Synthesis of an Anti-HER2-PEG8-MMAE ADC

This protocol describes the conjugation of a methoxy-PEG8 linker to an anti-HER2 antibody and the subsequent attachment of the cytotoxic drug Monomethyl Auristatin E (MMAE).

Materials:

-

Anti-HER2 antibody (e.g., Trastuzumab)

-

This compound

-

MMAE (with a suitable reactive group for attachment to the PEG linker)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Tris buffer (1 M, pH 8.0) for quenching

-

Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

-

Hydrophobic Interaction Chromatography (HIC) column (for DAR characterization)

Procedure:

-

Antibody Preparation:

-

Prepare a solution of the anti-HER2 antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10-fold molar excess of the this compound solution to the antibody solution.

-

Gently mix and incubate at room temperature for 1 hour.

-

-

Quenching:

-

Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Antibody-PEG8 Conjugate:

-

Purify the antibody-PEG8 conjugate using an SEC column equilibrated with PBS, pH 7.4, to remove excess PEG linker and quenching reagent.

-

Collect the fractions corresponding to the antibody conjugate.

-

-

Drug Conjugation (Example with pre-activated MMAE):

-

This step assumes the use of an MMAE derivative that can react with the terminal group of the PEG linker. The specific chemistry will depend on the chosen MMAE derivative.

-

Add the activated MMAE derivative to the purified antibody-PEG8 conjugate at a defined molar ratio.

-

Incubate under the recommended conditions for the specific drug-linker chemistry.

-

-

Final Purification:

-

Purify the final ADC using SEC to remove any unconjugated drug.

-

Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules. The peak areas can be used to calculate the average DAR.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.

2. In Vitro Cytotoxicity Assay:

-

This assay determines the potency of the ADC in killing cancer cells that express the target antigen (e.g., HER2-positive breast cancer cell lines like SK-BR-3).

-

Procedure:

-

Seed HER2-positive and HER2-negative (as a control) cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

-

Incubate for 72-96 hours.

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.[8][9][10][11][12]

-

3. Pharmacokinetic (PK) Analysis:

-

PK studies in animal models (e.g., mice or rats) are performed to evaluate the in vivo stability and clearance of the ADC.[13][14][15][16][17]

-

Procedure:

-

Administer a single intravenous dose of the ADC to the animals.

-

Collect blood samples at various time points.

-

Quantify the concentration of the ADC in the plasma using an appropriate method (e.g., ELISA).

-

Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

-

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of an anti-HER2-PEG8-MMAE ADC, from receptor binding to the induction of apoptosis.

Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized via endocytosis.[18][19] The ADC-receptor complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, MMAE.[20][] Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[20][][22][23][24] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[23] Concurrently, the binding of the antibody to the HER2 receptor can also block downstream signaling pathways, such as the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[18][25][26][27]

Conclusion

This compound is a versatile and valuable tool for bioconjugation, offering a balance of hydrophilicity, flexibility, and reactivity. Its application in the development of ADCs and other targeted therapeutics is well-established. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their work, from initial conjugation to the characterization and evaluation of the final bioconjugate. A thorough understanding of its properties and reaction kinetics is crucial for the successful design and execution of experiments, ultimately contributing to the advancement of targeted therapies.

References

- 1. This compound, 756525-90-3 | BroadPharm [broadpharm.com]

- 2. This compound|CAS 756525-90-3|DC Chemicals [dcchemicals.com]

- 3. This compound CAS#: 756525-90-3 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro cytotoxicity assay [bio-protocol.org]

- 13. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach [boa.unimib.it]

- 15. mdpi.com [mdpi.com]

- 16. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 25. hrcak.srce.hr [hrcak.srce.hr]

- 26. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HER2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol (8)-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester), a widely utilized crosslinker in bioconjugation. It details the underlying chemistry, reaction kinetics, and practical considerations for its application in modifying proteins, antibodies, and other biomolecules.

Core Mechanism of Action: Covalent Amide Bond Formation

The primary mechanism of action of this compound involves the nucleophilic acyl substitution reaction between the N-hydroxysuccinimidyl (NHS) ester functional group and a primary amine (-NH2). This reaction results in the formation of a highly stable and irreversible amide bond, covalently linking the m-PEG8 moiety to the target molecule.

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of a primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming the stable amide linkage. This reaction is most efficient with unprotonated primary amines, which are typically found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.

Caption: Reaction mechanism of this compound with a primary amine.

Reaction Kinetics and Influencing Factors

The efficiency of the conjugation reaction is influenced by several key parameters:

-

pH: The reaction rate is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often cited as optimal for labeling.[1][2] At lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amidation reaction.

-

Temperature: The reaction is typically carried out at room temperature (20-25°C) for 30 minutes to 4 hours, or at 4°C overnight.[2] Lower temperatures can be used to slow down the competing hydrolysis reaction, particularly when working with sensitive proteins.

-

Molar Ratio: The molar excess of this compound over the amine-containing molecule is a critical factor in determining the degree of labeling. A higher molar excess will generally result in a higher degree of substitution. For example, a 20-fold molar excess of a PEG NHS ester linker used to label an antibody (IgG) at a concentration of 1-10 mg/mL typically results in 4-6 PEG chains being conjugated per antibody molecule.[1] However, an excessively high molar ratio can lead to protein aggregation and precipitation.[2] The optimal molar ratio should be determined empirically for each specific application.

Competing Reaction: Hydrolysis of the NHS Ester

The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which converts the reactive ester into an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Data sourced from multiple references.[2]

This data underscores the importance of preparing the this compound solution immediately before use and performing the conjugation reaction in a timely manner, especially at higher pH values.

Role of the m-PEG8 Moiety

The methoxy-polyethylene glycol (8) component of the molecule plays a crucial role in the properties of the resulting conjugate:

-

Hydrophilicity: The PEG chain is highly hydrophilic, which increases the solubility of the modified protein or molecule in aqueous media.[3] This can be particularly advantageous for hydrophobic molecules or to prevent aggregation of the final conjugate.

-

Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

-

Pharmacokinetics: In drug delivery applications, the PEG chain can increase the hydrodynamic radius of the molecule, leading to a longer circulation half-life in vivo.

Experimental Protocols

Below is a general protocol for the conjugation of this compound to a protein, such as an antibody.

Materials

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Protocol

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.

-

This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[2] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2] Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Caption: A typical experimental workflow for protein PEGylation with this compound.

Summary of Quantitative Data

| Parameter | Recommended Range | Notes |

| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[1][2] Avoid buffers containing primary amines (e.g., Tris, glycine). |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[2] |

| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time for the specific application.[2] |

| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule | A 20-fold excess typically yields 4-6 PEGs per antibody.[1] The optimal ratio should be determined empirically. |

Conclusion

This compound is a versatile and effective reagent for the modification of biomolecules. A thorough understanding of its mechanism of action, the influence of reaction conditions, and the competing hydrolysis reaction is essential for its successful application. By carefully controlling parameters such as pH, temperature, and molar ratio, researchers can achieve efficient and specific conjugation, leading to the development of novel therapeutics, diagnostics, and research tools.

References

The Pivotal Role of PEG8 in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise linkage of molecules is paramount to the efficacy and safety of therapeutic and diagnostic agents. Polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, prized for their ability to modulate the physicochemical properties and biological performance of conjugates.[1] Among the various discrete PEG (dPEG®) linkers, the eight-unit polyethylene glycol spacer, PEG8, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a cornerstone in the design of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This technical guide provides an in-depth exploration of the role of PEG8 in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

Core Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into bioconjugates confers several strategic advantages that address common challenges in drug development. These benefits are rooted in the inherent properties of the polyethylene glycol chain.[1]

-

Enhanced Solubility and Reduced Aggregation : A significant hurdle in the development of bioconjugates, particularly ADCs, is the often hydrophobic nature of the payload molecules. The hydrophilic PEG8 spacer imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation and improving its formulation characteristics.[1][4] This is crucial for maintaining the stability and biological activity of the conjugate in aqueous environments.[1]

-

Mitigation of Steric Hindrance : The well-defined and flexible nature of the PEG8 spacer provides sufficient distance between the conjugated molecules, overcoming steric hindrance.[1] This is particularly important in applications like biotin-avidin interactions, where the biotin-binding sites are located deep within the protein structure.[1]

-

Improved Pharmacokinetics : The hydrophilic PEG8 chain can shield the bioconjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1] Studies on ADCs have demonstrated that increasing the PEG spacer length can slow the conjugate's clearance and increase its exposure, with benefits often plateauing around eight PEG units.[1][5]

-

Optimal for Ternary Complex Formation in PROTACs : In the field of targeted protein degradation, the length and flexibility of the linker in a PROTAC are critical for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[3][6] PEG linkers, including PEG8, are frequently used in PROTAC design to provide the optimal spacing and flexibility required for efficient ubiquitination and subsequent degradation of the target protein.[3][6]

Data Presentation: Quantitative Impact of PEG8 Linkers

The decision to employ a PEG8 spacer is often driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key quantitative data on the physicochemical properties of PEG8 and its impact on the pharmacokinetics and efficacy of ADCs and PROTACs.

| Property | Value | Source(s) |

| Chemical Formula (backbone) | C16H34O9 | [7] |

| Molecular Weight (backbone) | ~370.4 g/mol | [7] |

| Molecular Weight (m-PEG8-acid) | 412.48 g/mol | [8] |

| Spacer Arm Length | ~29.8 Å | [9] |

| Number of PEG Units | 8 | [] |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.

| Linker | ADC Model | Animal Model | Clearance Rate | Half-life | Source(s) |

| < PEG8 | MMAE-based ADCs | Sprague-Dawley Rats | Increased rapidly for conjugates with PEGs smaller than PEG8 | Shorter | [2] |

| PEG8 | MMAE-based ADCs | Sprague-Dawley Rats | Clearance rate plateaus at PEG8 | Longer | [2][5] |

| > PEG8 | MMAE-based ADCs | Sprague-Dawley Rats | Slower clearance | Longer | [5] |

| Linker | Target Protein | Cell Line | DC50 | Dmax | Source(s) |

| PEG8 | BRD4 | HEK293T | 19 ± 1 nM | >95% | [11][12] |

| < PEG8 | HaloTag | - | Minimal degradation | ≤20% | [12] |

| > PEG8 | HaloTag | - | - | ~80% | [12] |

| Linker | ADC Model | Cell Line | IC50 (ng/mL) | Source(s) |

| PEG8 | MMAE-based ADCs | High Her2 expressing cell lines (N87, BT474) | 13-50 | [4][13] |

| PEG0 | MMAE-based ADCs | High Her2 expressing cell lines (N87, BT474) | 13-43 | [4][13] |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using Mal-PEG8-NHS Ester

This protocol describes the heterobifunctional crosslinking of two proteins (Protein A, amine-containing; Protein B, sulfhydryl-containing) using a Mal-PEG8-NHS ester.

Materials:

-

Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

Protein B (with a free sulfhydryl group)

-

Mal-PEG8-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

L-cysteine

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Activation of Protein A with Mal-PEG8-NHS Ester

-

Preparation of Reactants:

-

Dissolve Protein A in PBS (pH 7.2-8.5) to a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the Mal-PEG8-NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[14]

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved Mal-PEG8-NHS ester to the Protein A solution.[15] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

-

-

Removal of Excess Linker:

-

Remove the unreacted Mal-PEG8-NHS ester by passing the reaction mixture through a desalting column or by dialysis against PBS (pH 7.2-7.5). This step is crucial to prevent the NHS ester from reacting with the second protein.[15]

-

Step 2: Conjugation of Maleimide-Activated Protein A with Protein B

-

Preparation of Protein B:

-

Ensure Protein B is in a buffer at pH 6.5-7.5 for optimal maleimide (B117702) reactivity.

-

-

Conjugation Reaction:

-

Add the maleimide-activated Protein A to the solution of Protein B. A 1.5- to 20-fold molar excess of the maleimide-activated protein over the sulfhydryl-containing protein is often used.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

-

Quenching:

-

Final Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.[16]

-

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) with Biotin-PEG8 Labeled Detection Antibody

This protocol outlines a sandwich ELISA for the detection of a target antigen using a biotin-PEG8 labeled detection antibody and a streptavidin-HRP conjugate.

Materials:

-

96-well microplate

-

Capture antibody specific for the target antigen

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Antigen standard and samples

-

Biotin-PEG8 labeled detection antibody

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating:

-

Dilute the capture antibody in Coating Buffer to a concentration of 1-10 µg/mL.

-

Add 100 µL of the diluted capture antibody to each well of the microplate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Antigen Incubation:

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of the antigen standard or sample to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the Biotin-PEG8 labeled detection antibody in Blocking Buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the Streptavidin-HRP conjugate in Blocking Buffer.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Substrate Development and Measurement:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a plate reader.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. benchchem.com [benchchem.com]

The Unseen Architect: A Technical Guide to the Advantages of Discrete PEG Linkers in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the linker molecule, though often overlooked, plays a pivotal role in determining the success or failure of a drug candidate. Among the various linker technologies, discrete Polyethylene Glycol (PEG) linkers have emerged as a superior class of molecules, offering unparalleled precision and control in the design of sophisticated drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core benefits of utilizing discrete PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of their role in critical biological and developmental processes.

The Discrete Advantage: Moving Beyond Polydispersity

Traditionally, PEGylation has involved the use of polydisperse PEGs, which are mixtures of polymers with varying chain lengths and molecular weights.[1] This heterogeneity introduces significant challenges in the synthesis, purification, and characterization of PEGylated drugs, leading to batch-to-batch variability and potentially impacting therapeutic efficacy and safety.[1][2] Discrete PEGs, in stark contrast, are single molecular entities with a precisely defined number of ethylene (B1197577) glycol units, resulting in a uniform molecular weight.[1] This fundamental difference underpins the numerous advantages they offer in drug development.

The homogeneity of discrete PEG linkers ensures the production of well-defined conjugates, which is a critical requirement for regulatory approval and consistent clinical performance.[2] By eliminating the variability inherent in polydisperse PEGs, researchers can establish clear structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of their drug candidates with much greater precision.

Quantitative Impact of Discrete PEG Linkers

The use of discrete PEG linkers translates into measurable improvements across several key parameters in drug development. The following tables summarize the quantitative benefits observed in various studies.

| Parameter | Molecule Type | Linker Type | Improvement with Discrete PEG Linker | Reference |

| Circulation Half-Life | Recombinant Human TIMP-1 | 20 kDa mPEG | Extended from 1.1 hours to 28 hours | [3] |

| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold extension | [4] | |

| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold extension | [4] | |

| Exenatide (39-aa peptide) | Releasable PEG conjugate | 56-fold extension in rats | [5] | |

| Drug-to-Antibody Ratio (DAR) | Antibody-Drug Conjugate (ADC) | Hydrophilic PEG linker | Enables higher DAR (up to 8) by solubilizing hydrophobic payloads | [6][7] |

| Solubility | Gliclazide | PEG 6000 (Solid Dispersion) | 4.04-fold increase in aqueous solubility | [8] |

| Diltiazem | PEG 6000 (Solid Dispersion) | Significant increase in solubility (e.g., from ~40 µg/mL to over 260 µg/mL) | [9] | |

| In Vivo Tolerability (MTD) | Affibody-MMAE Conjugate | 10 kDa PEG | MTD increased by at least 4-fold compared to conjugate without PEG | [4] |

Table 1: Pharmacokinetic and Physicochemical Improvements with Discrete PEG Linkers. This table highlights the significant enhancements in circulation half-life, achievable drug loading, solubility, and tolerability conferred by the use of discrete PEG linkers.

| Linker Type | Stability Metric | Result | Reference |

| Pendant-shaped PEGylated linker | Aggregation (Accelerated Stability Study) | Reduced aggregation propensity compared to non-PEGylated linkers, especially at higher DARs. | [10] |

| Pendant-shaped PEGylated linker | Drug Shedding (Accelerated Stability Study) | Lower percentage of drug shedding over time compared to some other linker types. | [10] |

Table 2: Enhanced Stability of ADCs with Discrete PEG Linkers. This table showcases the improved stability of Antibody-Drug Conjugates, a critical factor for ensuring efficacy and reducing off-target toxicity.

Key Applications and Mechanisms of Action

Discrete PEG linkers are instrumental in optimizing the performance of two of the most promising classes of modern therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Enhancing Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The properties of this linker are critical to the ADC's success. Discrete PEG linkers offer several advantages in this context:

-

Increased Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC.[11] The inherent hydrophilicity of PEG linkers improves the overall solubility of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[6][12]

-

Improved Pharmacokinetics: The hydrophilic PEG chain forms a hydration shell around the ADC, which shields it from proteolytic degradation and reduces non-specific clearance, thereby extending its circulation half-life.[6][12]

-

Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker and payload, reducing the risk of an immune response against the ADC.[6][12]

-

Spatial Optimization: The defined length of a discrete PEG linker provides precise control over the distance between the antibody and the payload, which can be crucial for efficient internalization and release of the drug at the target site.

Enabling PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[13][14] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy.

-

Facilitating Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[13]

-

Enhancing Solubility and Permeability: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility and cell permeability of the PROTAC molecule, which is often a major challenge in their development.[15]

-

Tunability: Discrete PEG linkers offer the ability to systematically vary the linker length, allowing for the fine-tuning of the PROTAC's degradation efficiency.[16]

Experimental Protocols

The following are detailed methodologies for key experiments involving discrete PEG linkers.

Protocol 1: Site-Specific PEGylation of an Antibody with a Maleimide-Functionalized Discrete PEG Linker

Objective: To conjugate a discrete PEG linker to a monoclonal antibody at a specific cysteine residue.

Materials:

-

Monoclonal antibody (mAb) with an engineered free cysteine residue.

-

Maleimide-functionalized discrete PEG linker (e.g., MAL-PEGn-payload).

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Sephadex G-25 desalting column.

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus.

-

Size-exclusion chromatography (SEC) system.

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds and expose the free cysteine.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

-

Remove excess TCEP using a pre-equilibrated Sephadex G-25 desalting column with PBS.

-

-

PEGylation Reaction:

-

Immediately after desalting, add the maleimide-functionalized discrete PEG linker to the reduced antibody solution. A molar ratio of PEG to antibody of 20:1 is a good starting point.[17]

-

Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide (B117702) groups, add a 100-fold molar excess of N-acetylcysteine.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification and Characterization:

-

Purify the PEGylated antibody from unreacted PEG linker and other small molecules using a desalting column or tangential flow filtration.

-

Analyze the purified conjugate by SDS-PAGE under non-reducing conditions to visualize the increase in molecular weight corresponding to the PEGylated antibody.

-

Determine the drug-to-antibody ratio (DAR) and the distribution of different PEGylated species using SEC-HPLC and mass spectrometry.

-

Protocol 2: Synthesis of a PROTAC using a Bifunctional Discrete PEG Linker

Objective: To synthesize a PROTAC molecule by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to a discrete PEG linker.

Materials:

-

Amine-containing POI ligand.

-

Amine-containing E3 ligase ligand.

-

Hydroxy-PEGn-acid bifunctional linker.

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

N,N-Diisopropylethylamine (DIPEA).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

High-performance liquid chromatography (HPLC) system for purification.

-

Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and characterization.

-

Nuclear magnetic resonance (NMR) spectrometer for structural confirmation.

Procedure:

-

Step 1: Coupling of POI Ligand to the PEG Linker:

-

Dissolve the Hydroxy-PEGn-acid linker (1.0 equivalent), the amine-containing POI ligand (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.[15]

-

Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature for 4 hours under a nitrogen atmosphere.[15]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the POI-linker intermediate by preparative HPLC.

-

-

Step 2: Activation of the Hydroxyl Group and Coupling of the E3 Ligase Ligand:

-

Dissolve the purified POI-linker intermediate (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Add p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents) and triethylamine (B128534) (TEA) (1.5 equivalents) and stir at room temperature for 4-6 hours to form the tosylated intermediate.[15]

-

Monitor the reaction by LC-MS.

-

After concentrating the reaction mixture, dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.[15]

-

Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight under a nitrogen atmosphere.[15]

-

-

Purification and Characterization:

-

Monitor the final reaction progress by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the structure and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Conclusion

The adoption of discrete PEG linkers represents a significant advancement in the field of drug development. Their well-defined structure provides an unprecedented level of control, enabling the rational design of therapeutics with optimized properties. From enhancing the stability and pharmacokinetic profiles of ADCs to facilitating the precise assembly of PROTACs, the benefits of discrete PEG linkers are clear and quantifiable. As the demand for more sophisticated and targeted therapies continues to grow, the "unseen architect" – the discrete PEG linker – will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 14. The Essential Role of Linkers in PROTACs [axispharm.com]

- 15. benchchem.com [benchchem.com]

- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 17. dovepress.com [dovepress.com]

An In-Depth Technical Guide to m-PEG8-NHS Ester for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)-8-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester), a discrete PEGylation reagent widely utilized for the modification of proteins and other biomolecules. This document details its chemical properties, reaction mechanisms, and applications, with a focus on providing actionable data and protocols for laboratory use.

Introduction to this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a chain length of eight ethylene (B1197577) glycol units. It is functionalized with an N-hydroxysuccinimidyl (NHS) ester at one terminus and a methoxy (B1213986) group at the other. The NHS ester group facilitates the covalent attachment of the PEG chain to primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2] The methoxy group provides a chemically inert terminus.

The defined chain length of this compound offers significant advantages over traditional polydisperse PEG reagents by ensuring homogeneity in the final conjugated product, which is crucial for therapeutic applications where batch-to-batch consistency and precise characterization are required. Its hydrophilic PEG spacer can enhance the solubility and stability of the modified protein and may reduce its immunogenicity.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C22H39NO12 | [5] |

| Molecular Weight | 509.55 g/mol | [5] |

| CAS Number | 756525-90-3 | [5] |

| Appearance | Colorless oil or solid | [5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF | [5][6] |

| Storage Conditions | -20°C, desiccated | [5][7] |

Reaction Mechanism and Experimental Workflow

The primary application of this compound is the PEGylation of proteins through the reaction of its NHS ester group with primary amines. This reaction is a nucleophilic acyl substitution, where the amine group of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]

A general experimental workflow for protein modification with this compound involves several key stages: preparation of the protein and reagent, the conjugation reaction, quenching of the reaction, and finally, purification of the PEGylated protein.

Quantitative Data on Reaction Parameters

The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table summarizes recommended starting conditions for the conjugation of this compound to proteins.

| Parameter | Recommended Range/Value | Notes | Reference(s) |

| Molar Excess of this compound | 5 to 20-fold | A 20-fold excess typically yields 4-6 PEGs per antibody. The optimal ratio should be determined empirically. | [2][7] |

| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5 for NHS ester reactivity. | [8] |

| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Reactions at 4°C are slower and can be performed overnight, which may be gentler for sensitive proteins. | [6][8] |

| Reaction Time | 30 min - 2 hours at RT; Overnight at 4°C | Reaction progress should be monitored to determine the optimal time. | [6] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve conjugation efficiency. | [8] |

Detailed Experimental Protocols

General Protocol for Antibody PEGylation

This protocol provides a general procedure for the conjugation of this compound to an antibody, such as IgG.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

-

Protein Preparation: Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]

-

PEGylation Reaction: Add a 20-fold molar excess of the dissolved this compound to the antibody solution with gentle mixing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.[7]

-

Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[9]

-

Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or by dialysis against a suitable buffer.[7]

Characterization of PEGylated Antibody

Methods:

-

SDS-PAGE: To visualize the increase in molecular weight of the antibody after PEGylation.

-

Mass Spectrometry (MS): To determine the exact mass of the conjugated antibody and calculate the degree of PEGylation (number of PEG chains per antibody).[10]

-

Size-Exclusion Chromatography (SEC): To separate the PEGylated antibody from unconjugated antibody and reaction byproducts, and to assess for aggregation.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity and heterogeneity of the PEGylated product.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is frequently used as a linker in the development of antibody-drug conjugates (ADCs).[5] In this context, the PEG linker can improve the solubility and pharmacokinetic properties of the ADC. The following diagram illustrates a simplified workflow for the synthesis of an ADC where the this compound is first conjugated to a drug molecule, which is then attached to an antibody.

Impact on Protein Properties

Stability and Solubility

The covalent attachment of the hydrophilic m-PEG8 chain generally increases the overall hydrophilicity of the protein, which can lead to enhanced solubility in aqueous buffers.[3] PEGylation can also improve the thermal and proteolytic stability of proteins by sterically hindering the approach of proteases and preventing aggregation.[11]

Immunogenicity

PEGylation is known to reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes on the protein surface, thereby reducing recognition by the immune system.[12][13] However, the effect of PEGylation on immunogenicity can be complex and depends on the protein, the degree of PEGylation, and the size of the PEG chain. It is important to note that while often reduced, the potential for an immune response to the PEGylated protein is not entirely eliminated and should be assessed on a case-by-case basis.[12][13]

Signaling Pathway Example: HER2 and Trastuzumab

This compound is relevant in the context of ADCs targeting the HER2 receptor. Trastuzumab, an antibody that targets HER2, is a cornerstone of therapy for HER2-positive breast cancer. The binding of Trastuzumab to HER2 can inhibit downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates a simplified representation of the HER2 signaling pathway and the inhibitory action of Trastuzumab.

Conclusion

This compound is a valuable tool for the precise modification of proteins, offering enhanced homogeneity compared to traditional polydisperse PEG reagents. Its ability to improve the physicochemical and pharmacokinetic properties of biomolecules makes it particularly relevant for the development of protein therapeutics, including antibody-drug conjugates. This guide provides a foundational understanding and practical protocols for the application of this compound in a research and drug development setting. For any specific application, empirical optimization of the reaction conditions is recommended to achieve the desired degree of modification and to ensure the retention of the protein's biological activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to NHS Ester Chemistry for Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation. Their widespread use in research, diagnostics, and drug development stems from their ability to efficiently form stable amide bonds with primary amines on biomolecules under physiological conditions. This guide provides a comprehensive overview of NHS ester chemistry, including its core principles, reaction kinetics, detailed experimental protocols, and troubleshooting strategies to enable robust and reproducible bioconjugation.

Core Principles of NHS Ester Chemistry

The primary application of NHS esters is the covalent modification of biomolecules, predominantly targeting the primary amino groups found at the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, although these reactions are generally less favorable and the resulting ester bonds are less stable than amide bonds.[1][2]

A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester, which cleaves the ester and renders it inactive for conjugation. The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.

Signaling Pathways and Experimental Workflows

NHS ester chemistry is a versatile tool employed in a wide array of experimental workflows. For instance, in the development of antibody-drug conjugates (ADCs), NHS esters are used to attach cytotoxic drugs to antibodies. In cellular imaging, fluorescent dyes functionalized with NHS esters are conjugated to proteins to study their localization and interactions.

A typical experimental workflow for protein conjugation using NHS esters.

Quantitative Data on NHS Ester Chemistry

The efficiency and outcome of an NHS ester conjugation reaction are governed by several quantitative parameters. The following tables summarize key data to aid in experimental design and optimization.

| Parameter | Optimal Range/Value | Notes | References |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal. | [1][3] |

| Temperature | Room Temperature (RT) or 4°C | RT reactions are faster (1-4 hours), while 4°C (overnight) can be gentler for sensitive proteins. | [4] |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [4][5] |

| Molar Excess of NHS Ester | 5:1 to 20:1 (Dye:Protein) | The optimal ratio depends on the protein and desired degree of labeling. | [6] |

| Organic Solvent | < 10% of final volume | For dissolving water-insoluble NHS esters (e.g., in DMSO or DMF). | [7] |

| pH | Temperature | Half-life of NHS Ester | References |

| 7.0 | 0°C | 4 - 5 hours | [8] |

| 7.0 | RT | ~7 hours | [9] |

| 8.0 | RT | 1 hour | [10][11] |

| 8.5 | RT | 10 - 180 minutes | [11][12] |

| 8.6 | 4°C | 10 minutes | [8] |

| 9.0 | RT | Minutes | [9] |

| Solvent | Solubility of NHS Esters | Notes | References |

| Dimethyl Sulfoxide (B87167) (DMSO) | Generally high (e.g., ≥ 100 mg/mL for some) | A common solvent for preparing concentrated stock solutions. Must be anhydrous. | [7][13] |

| Dimethylformamide (DMF) | Generally high | Another common solvent for initial dissolution. Must be amine-free. | [7][13] |

| Aqueous Buffers (e.g., PBS) | Variable, often low for non-sulfonated esters (~10 mM for some) | Sulfo-NHS esters have significantly higher aqueous solubility. | [7][14] |

| Dichloromethane (DCM) | Soluble for many non-sulfonated esters | An organic solvent in which many NHS esters are soluble. | [7] |

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of NHS esters to proteins. Optimization may be required for specific applications.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester of the desired label

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size exclusion chromatography column)

Protocol for Antibody Labeling with an NHS Ester

-

Protein Preparation:

-

Ensure the antibody solution is free of amine-containing stabilizers like Tris, glycine, or BSA. If present, remove them by dialysis or buffer exchange into an amine-free buffer (e.g., PBS).

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4][5]

-

-

NHS Ester Solution Preparation:

-

Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[15]

-

Vortex briefly to ensure the NHS ester is fully dissolved.

-

-

Conjugation Reaction:

-

Add the calculated amount of the NHS ester stock solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar excess of the NHS ester to the antibody.[6]

-

Mix gently by pipetting. Avoid vortexing to prevent protein denaturation.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label.[4]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted dye and byproducts using a size exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS).[5][15]

-

Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Pool the fractions containing the purified conjugate.

-

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

-

Calculate the concentration of the label using the Beer-Lambert law and the extinction coefficient of the label at its Amax.

-

Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm.

-

The DOL is the molar ratio of the label to the protein.

A detailed step-by-step guide with an example calculation can be found in various online resources.[16][17]

Mandatory Visualizations

The reaction mechanism of an NHS ester with a primary amine.

A troubleshooting workflow for low NHS ester conjugation efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. biotium.com [biotium.com]

- 7. benchchem.com [benchchem.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. nanocomposix.com [nanocomposix.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. interchim.fr [interchim.fr]

- 13. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. benchchem.com [benchchem.com]

- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

The Strategic Integration of m-PEG8-NHS Ester in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides an in-depth examination of m-PEG8-NHS ester, a discrete polyethylene (B3416737) glycol (PEG) linker, and its role in the development of next-generation ADCs. We will explore its chemical properties, detailed experimental protocols for conjugation and characterization, and the impact of its PEG moiety on the overall pharmacological profile of ADCs. This guide aims to equip researchers and drug developers with the foundational knowledge required to effectively utilize this compound in their ADC programs.

Introduction: The Critical Role of Linker Technology in ADCs

The therapeutic concept of an ADC is elegantly simple: to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1] The reality, however, is a complex interplay between three key components: the antibody, the payload, and the linker. The linker is arguably the most nuanced component, as it must remain stable in circulation to prevent premature drug release, yet efficiently liberate the payload upon internalization into the target cancer cell.[2]

Linkers are broadly categorized as cleavable or non-cleavable.[3] Non-cleavable linkers, such as this compound, offer enhanced stability in the bloodstream.[4] The payload is released only after the degradation of the antibody backbone within the lysosome of the target cell. This stability is a key advantage in reducing off-target toxicity.[2]

The incorporation of a polyethylene glycol (PEG) spacer, such as the eight-unit PEG chain in this compound, offers several distinct advantages in ADC design:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can mitigate the propensity for aggregation, which can otherwise lead to rapid clearance and reduced efficacy.[5][6]

-

Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life.[3][7] Studies have shown that longer PEG chains generally lead to slower clearance, with a threshold effect observed around a PEG8 chain, where clearance rates remain relatively stable with further increases in PEG length.[7]

-

Increased Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.[6]

Physicochemical Properties and Reactivity of this compound

This compound is a heterobifunctional linker composed of a methoxy-terminated eight-unit polyethylene glycol (m-PEG8) chain and a reactive N-hydroxysuccinimide (NHS) ester group.[8][9]

| Property | Description |

| Molecular Formula | C22H39NO12 |

| Molecular Weight | 509.54 g/mol |

| Appearance | Solid or viscous liquid |

| Solubility | Soluble in DMSO, DCM, DMF |

| Reactivity | The NHS ester reacts with primary amines (-NH2) on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a pH of 7-9. |

The methoxy (B1213986) cap on the PEG chain prevents crosslinking and ensures that the linker is monofunctional with respect to the antibody. The discrete length of the PEG8 chain (as opposed to a polydisperse mixture) is crucial for producing homogeneous ADCs with a well-defined structure and predictable properties.

Experimental Protocols

The following protocols provide a general framework for the conjugation, purification, and characterization of ADCs using this compound. These should be optimized for each specific antibody-drug combination.

Antibody-Drug Conjugation via Lysine Residues

This protocol describes the stochastic conjugation of a drug-linker construct, where the drug is pre-attached to the this compound, to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

-

This compound pre-conjugated to the cytotoxic payload (drug-linker).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-